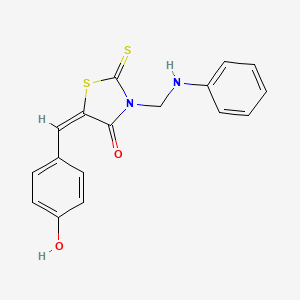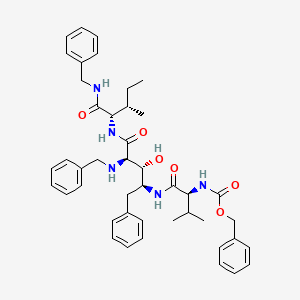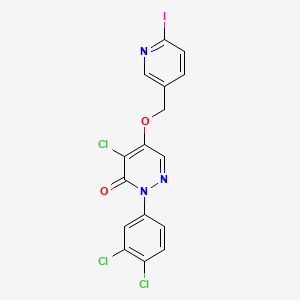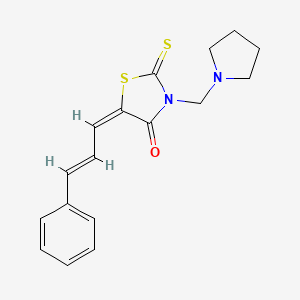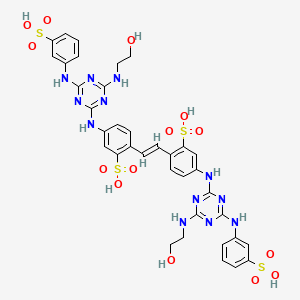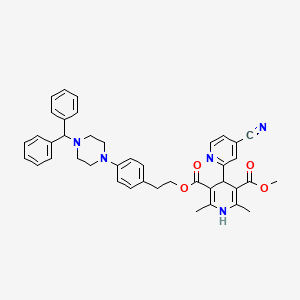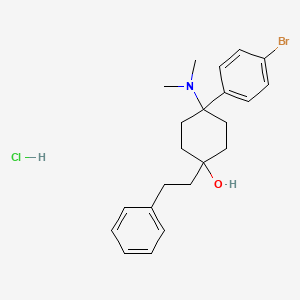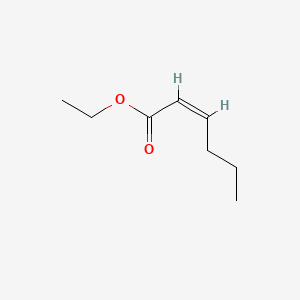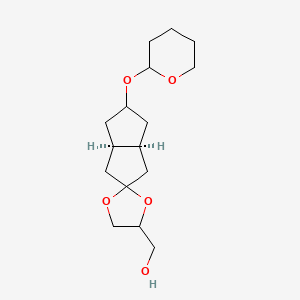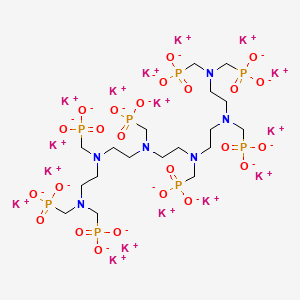
Hexadecapotassium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecapotassium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate is a complex organophosphorus compound It is characterized by its multiple phosphonate groups attached to a hexaazaoctadecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecapotassium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate typically involves the reaction of a hexaazaoctadecane derivative with phosphonomethylating agents under controlled conditions. The reaction is usually carried out in a solvent such as water or an organic solvent like methanol, with the addition of a base to facilitate the reaction. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity. The final product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Hexadecapotassium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the phosphonate groups.
Substitution: The phosphonate groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Hexadecapotassium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organophosphorus compounds.
Biology: The compound is studied for its potential as a chelating agent and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal calcium metabolism.
Industry: It is used in the formulation of specialty chemicals and materials, including flame retardants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Hexadecapotassium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate involves its ability to interact with metal ions and biological molecules. The phosphonate groups can chelate metal ions, making it useful in applications requiring metal ion sequestration. Additionally, its interactions with biological molecules can influence various biochemical pathways, making it a potential therapeutic agent.
Comparison with Similar Compounds
Hexadecapotassium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate can be compared with other similar compounds, such as:
Ethylenediaminetetraacetic acid (EDTA): Both compounds are used as chelating agents, but this compound has a more complex structure and potentially different chelation properties.
Nitrilotriacetic acid (NTA): Similar to EDTA, NTA is a chelating agent, but it has fewer chelation sites compared to this compound.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with multiple phosphonate groups, DTPA is used in similar applications but has a different molecular structure.
The uniqueness of this compound lies in its specific arrangement of phosphonate groups and its potential for diverse applications in various fields.
Properties
CAS No. |
93858-89-0 |
|---|---|
Molecular Formula |
C18H36K16N6O24P8 |
Molecular Weight |
1593.9 g/mol |
IUPAC Name |
hexadecapotassium;N,N'-bis[2-[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]ethyl]-N,N'-bis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H52N6O24P8.16K/c25-49(26,27)11-19(3-5-21(13-51(31,32)33)7-9-23(15-53(37,38)39)16-54(40,41)42)1-2-20(12-50(28,29)30)4-6-22(14-52(34,35)36)8-10-24(17-55(43,44)45)18-56(46,47)48;;;;;;;;;;;;;;;;/h1-18H2,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36)(H2,37,38,39)(H2,40,41,42)(H2,43,44,45)(H2,46,47,48);;;;;;;;;;;;;;;;/q;16*+1/p-16 |
InChI Key |
PYBZBDDWQUCGFF-UHFFFAOYSA-A |
Canonical SMILES |
C(CN(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


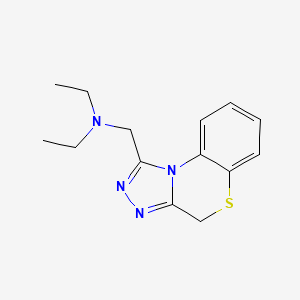


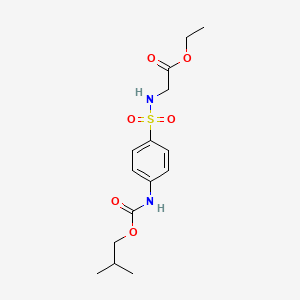
![13-(2-ethoxyphenyl)-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B15187925.png)
